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Compound of Interest

Compound Name: 3-Chlorobenzal bromide

CAS No.: 70288-97-0

Cat. No.: B8270551 Get Quote

-Dibromo-3-chlorotoluene

Executive Summary & Molecular Identity
3-Chlorobenzal bromide (CAS: 15145-69-4), also known as 1-(dibromomethyl)-3-

chlorobenzene, is a critical electrophilic intermediate used in the synthesis of meta-substituted

benzaldehydes (via hydrolysis) and cinnamic acid derivatives.

Unlike its mono-brominated analog (3-chlorobenzyl bromide), the geminal dibromide moiety

provides unique reactivity but presents specific analytical challenges. This guide provides a

definitive spectroscopic profile to assist researchers in structural confirmation and purity

assessment.

Physicochemical Profile
Parameter Data

IUPAC Name 1-(Dibromomethyl)-3-chlorobenzene

Formula

Molecular Weight 284.38 g/mol

Appearance Pale yellow liquid or low-melting solid

Key Hazard Potent Lachrymator (Handle in Fume Hood)
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Synthesis & Preparation Protocol
To generate high-purity analyte for spectroscopic study, the standard method involves the

radical bromination of 3-chlorotoluene. Unlike benzyl bromide synthesis, this protocol requires

strict stoichiometric control to favor the gem-dibromo species.

Experimental Workflow
Reaction: Wohl-Ziegler Bromination Reagents: 3-Chlorotoluene, N-Bromosuccinimide (NBS),

AIBN (Catalyst),

or Benzotrifluoride (Solvent).

Step-by-Step Protocol:

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-

chlorotoluene (10 mmol) in

(20 mL).

Stoichiometry Control: Add NBS (22 mmol, 2.2 equivalents). Note: Using <2.0 eq results in

mixed mono/di-bromo species.

Initiation: Add AIBN (0.5 mmol) and heat to reflux (

).

Monitoring: Irradiate with a tungsten lamp to accelerate radical formation. Reflux for 6–12

hours.

Endpoint: Monitor via TLC (Hexane/EtOAc) or GC-MS until the mono-bromo intermediate

disappears.

Workup: Cool to

to precipitate succinimide. Filter. Concentrate filtrate in vacuo.

Synthesis Logic Diagram
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Figure 1: Sequential radical bromination pathway. The second bromination step is kinetically

slower, requiring excess NBS and extended reflux.

Mass Spectrometry (The Isotope Fingerprint)
The most definitive identification method for 3-chlorobenzal bromide is Mass Spectrometry

(EI, 70 eV) due to the complex isotope cluster generated by one Chlorine and two Bromine

atoms.

Isotope Abundance Logic
Chlorine:

(75.8%) /

(24.2%)

3:1

Bromine:

(50.7%) /

(49.3%)

1:1

Predicted Molecular Ion Cluster ( )
For

, the molecular ion cluster spans m/z 282 to 288.
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m/z
Isotope
Composition

Relative Intensity
(Approx)

Origin

282 50% Base M+

284 + 100% M+2 (Max Peak)

286 + 65% M+4

288 15% M+6

Interpretation: Unlike the 1:1 doublet of mono-bromo compounds, the gem-dibromo-chloro

motif creates a "triplet-like" cluster where the central peak (M+2) is dominant.

Fragmentation Pathway
-Cleavage: Loss of one Br atom (

).

Creates cation

.

Cluster shifts to m/z ~203/205/207 (characteristic of

pattern).

Benzylic Cleavage: Loss of

group.

Leaves the chlorophenyl cation (

) at m/z 111/113 (3:1 ratio).
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Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7]
[8]
NMR distinguishes the benzal (dibromo) product from the benzyl (monobromo) impurity based

on the chemical shift of the benzylic proton/carbon.

NMR (Proton)
Solvent:

Reference: TMS (0.00 ppm)

Signal
Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

A 6.60 – 6.70 Singlet (s) 1H

Diagnostic

Peak.

Significantly

downfield

from mono-

bromo (

ppm) due to

two

electronegati

ve Br atoms.

B 7.55 Singlet (t-like) 1H Ar-H (2)

Isolated

proton

between Cl

and

.

C 7.45 Doublet (d) 1H Ar-H (4) Ortho to Cl.

D 7.35 Doublet (d) 1H Ar-H (6)
Ortho to

.

E 7.25 Triplet (t) 1H Ar-H (5) Meta proton.
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NMR (Carbon)
Solvent:

Benzylic Carbon (

):

39.0 – 41.0 ppm.

Differentiation: The mono-bromo

appears upfield at

ppm. The gem-dibromo carbon is deshielded but also experiences the "heavy atom effect"
of bromine, keeping it below 50 ppm.

Aromatic Carbons:

125.0 – 145.0 ppm.

Ipso-C (attached to

) and Ipso-C (attached to Cl) will be low intensity quaternary signals.

Vibrational Spectroscopy (IR)[9]
FT-IR is useful for quick functional group verification and checking for hydrolysis (appearance

of C=O).

Key Absorption Bands:

3050 – 3090 cm

: Aromatic C-H stretch (Weak).

1570 – 1590 cm

: Aromatic Ring skeletal vibrations (

).
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680 – 750 cm

: C-Cl stretch (Strong).

550 – 650 cm

:C-Br stretch.

Note: Gem-dibromides often show split bands or shifts compared to mono-bromides in the

fingerprint region.

Absence of 1700 cm

: Crucial for purity. A peak here indicates hydrolysis to 3-chlorobenzaldehyde.

Analytical Workflow & Quality Control
To ensure data integrity in drug development or synthesis, follow this logical validation path.

Crude Reaction Mixture

TLC Screening
(Disappearance of Mono-bromo)

GC-MS Analysis
(Check Isotope Cluster m/z 282-288)

1H NMR
(Integration of Methine Singlet)

Purity Assessment
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Figure 2: Quality Control Decision Tree.

Common Impurities
3-Chlorobenzyl bromide (Mono-bromo):

NMR: Doublet/Singlet at

ppm (

).

Cause: Insufficient NBS or reaction time.

3-Chlorobenzotribromide (Tri-bromo):

NMR: No benzylic proton (Quaternary C).

Cause: Excessive NBS or overheating.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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